tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions.
Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoromethyl group can enhance binding affinity through hydrophobic interactions. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(trifluoroacetamido)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19FN2O2 |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7,12H2,1-3H3/t10-/m1/s1 |
InChI Key |
VCUPYPHVRNFASM-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CF)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CF)N |
Origin of Product |
United States |
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